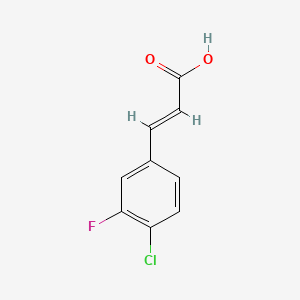![molecular formula C11H12O4 B1310262 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 879046-36-3](/img/structure/B1310262.png)
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the Vilsmeier-Haack reaction, which is a formulary method for the formation of aldehydes. For instance, the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes was achieved through high-yielding routes without major purification issues, providing gram quantities of each aldehyde . Similarly, novel 1H-pyrazole-4-carbaldehyde derivatives were synthesized using the Vilsmeier-Haack reagent, confirming the versatility of this method in synthesizing aldehyde compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel 1H-pyrazole-4-carbaldehyde derivative was confirmed by elemental analysis, 1H-NMR, and 13C-NMR, with X-ray crystallography used for an intermediate compound . The crystal structure of another related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, was determined, revealing intramolecular hydrogen bonds and intermolecular π-π stacking .
Chemical Reactions Analysis
The papers provided do not detail specific reactions of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, but they do discuss reactions of structurally related compounds. For instance, the Vilsmeier-Haack reaction is a key step in the synthesis of various carbaldehyde derivatives . These reactions typically involve the formation of a chloromethylene iminium ion from DMF and POCl3, which then reacts with the substrate to form the aldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and crystallography. For example, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was determined, and its fluorescence behavior was studied, indicating that such compounds can exhibit interesting optical properties . The spectroscopic properties and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde complemented its structural analysis, providing a comprehensive understanding of its chemical behavior .
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Applications
A modified electrode containing a ruthenium complex bonded to a stable polyphenol film showed promising results in the electrocatalytic oxidation of organic substrates such as safrol and isosafrol. This process yielded benzo[1,3]dioxole-5-carbaldehyde (piperonal) and its derivatives with good yields, demonstrating the potential of such modified electrodes in organic synthesis and possibly in environmental applications where organic pollutant degradation could be relevant (Steter, J. R., Pontólio, J. O., Costa, M. I. C. F., & Romero, J. R., 2007).
Antimicrobial and Analgesic Activities
Research into the antimicrobial and analgesic properties of novel compounds derived from the benzoxazole family, to which 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is structurally related, has shown that such compounds exhibit pronounced activity. This suggests potential applications in developing new therapeutic agents. Specifically, derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde showed high receptor affinity and notable antimicrobial and analgesic activities (Jayanna, N., Vagdevi, H., Dharshan, J. C., Raghavendra, R., & Telkar, S., 2013).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of compounds closely related to 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, has provided insights into their chemical behavior. The intramolecular hydrogen bonding patterns and intermolecular interactions, such as π–π stacking, have implications for understanding the reactivity and stability of these compounds, potentially influencing their applications in material science and molecular engineering (Chen, K.-Y., 2016).
Green Synthesis Methods
Innovative methods for synthesizing heterocyclic compounds, including those related to 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, have been developed to improve sustainability in chemical synthesis. The use of ionic liquids in aqueous media for promoting intramolecular annulation represents a step forward in green chemistry, offering environmentally friendly alternatives for compound synthesis (Li, H., Liu, C., Zhang, Y., Sun, Y., Wang, B., & Liu, W., 2015).
Antitumor Activities
Compounds incorporating the benzo[d][1,3]dioxole moiety, such as benzo[d][1,3]dioxoles-fused 1,4-thiazepines, have been investigated for their antitumor activities. These studies suggest the potential of such compounds in pharmacological research, particularly in the development of novel antitumor agents with synergistic properties (Wu, L., Yang, X., Peng, Q., & Sun, G., 2017).
Eigenschaften
IUPAC Name |
6-propoxy-1,3-benzodioxole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOPRBGCENZIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C=O)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)